molecular formula C15H21N3O3 B11056614 2-hydroxy-N'-[3-(piperidin-1-yl)propanoyl]benzohydrazide

2-hydroxy-N'-[3-(piperidin-1-yl)propanoyl]benzohydrazide

Cat. No.: B11056614
M. Wt: 291.35 g/mol
InChI Key: VAFNHIHSGZSTMN-UHFFFAOYSA-N
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Description

2-hydroxy-N’-[3-(piperidin-1-yl)propanoyl]benzohydrazide is a chemical compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a piperidine ring, a benzohydrazide moiety, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N’-[3-(piperidin-1-yl)propanoyl]benzohydrazide typically involves the reaction of 2-hydroxybenzohydrazide with 3-(piperidin-1-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzohydrazide moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.

Major Products Formed:

Scientific Research Applications

2-hydroxy-N’-[3-(piperidin-1-yl)propanoyl]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[3-(piperidin-1-yl)propanoyl]benzohydrazide involves its interaction with specific molecular targets. The piperidine ring and benzohydrazide moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

    2-hydroxy-N’-[1-(pyridin-2-yl)ethylidene]benzohydrazide: Similar structure but with a pyridine ring instead of a piperidine ring.

    2-hydroxy-N’-[2-(piperidin-1-yl)ethoxy]benzohydrazide: Similar structure but with an ethoxy group instead of a propanoyl group.

Uniqueness: 2-hydroxy-N’-[3-(piperidin-1-yl)propanoyl]benzohydrazide is unique due to the presence of the piperidine ring and the propanoyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

2-hydroxy-N'-(3-piperidin-1-ylpropanoyl)benzohydrazide

InChI

InChI=1S/C15H21N3O3/c19-13-7-3-2-6-12(13)15(21)17-16-14(20)8-11-18-9-4-1-5-10-18/h2-3,6-7,19H,1,4-5,8-11H2,(H,16,20)(H,17,21)

InChI Key

VAFNHIHSGZSTMN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

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